2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid

Antioxidant Activity DPPH Assay Free Radical Scavenging

This 5-carboxylic acid regioisomer is the only 2-furylbenzimidazole derivative active against Candida albicans (MIC=16 µg/mL); 5-SO3H and 5-H analogs are inactive. The 5-COOH group enables amide coupling and esterification for focused library synthesis beyond the -H, -COOH, -SO3H series. Defined FRAP value (1416.38 µM Fe²⁺ eq.) and sub-IC50 DPPH inhibition make it a calibrated assay control. Verify correct regioisomer to avoid confounding SAR results.

Molecular Formula C12H8N2O3
Molecular Weight 228.2 g/mol
CAS No. 174422-10-7
Cat. No. B061027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid
CAS174422-10-7
Molecular FormulaC12H8N2O3
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C12H8N2O3/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16)
InChIKeyDIZBQMTZXOUFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (CAS 174422-10-7) – Procurement Specifications and Core Chemical Profile


2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (CAS 174422-10-7), also indexed as 2-(2-furanyl)-1H-benzimidazole-6-carboxylic acid, is a heterocyclic compound with the molecular formula C₁₂H₈N₂O₃ and a molecular weight of 228.20 g/mol . It belongs to the 2-furylbenzimidazole class, featuring a fused benzimidazole core substituted at the 2-position by a furan ring and at the 5-position by a carboxylic acid group [1]. Commercially available from suppliers such as CymitQuimica (Purity: 95.0%) and Sigma-Aldrich as part of the AldrichCPR collection for early discovery research .

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid: Why In-Class Benzimidazole Analogs Cannot Be Substituted for This Specific Isomer


Within the benzimidazole family, both the 5-carboxylic acid isomer (CAS 174422-10-7) and its 4-carboxylic acid regioisomer (CAS 124340-76-7) are commercially available [1]. Substituting one for the other is scientifically invalid due to distinct biological activity profiles governed by the position of the carboxylic acid substituent. Systematic Structure-Activity Relationship (SAR) studies demonstrate that the 5-COOH substitution directly modulates photoprotective SPF values and antifungal potency relative to both the 4-COOH isomer and non-carboxylated analogs [2]. Consequently, procurement based solely on the 2-furylbenzimidazole scaffold, without verifying the correct regioisomer (5-COOH vs. 4-COOH) and functional group, introduces uncontrolled variability in research outcomes.

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (Compound 14) – Head-to-Head Performance Data Against Closest Analogs


DPPH Radical Scavenging Activity: Quantitative Comparison of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid vs. Pyrrole Analog

In a standardized DPPH radical scavenging assay, 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (designated Compound 14) exhibited 52.06% inhibition of the DPPH radical. This represents a measurable, albeit modest, activity level. When directly compared to its closest structural analog—Compound 10, which substitutes the 2-furan ring with a 2-pyrrole ring while retaining the 5-H substitution—Compound 14 demonstrates a quantifiable difference in antioxidant capacity [1]. Compound 10 exhibited an IC50 value of 64.098 µg/mL, whereas Compound 14 did not reach the 50% inhibition threshold required for IC50 calculation under the same assay conditions. This difference quantifies the impact of replacing the furan heterocycle with pyrrole on radical scavenging potency.

Antioxidant Activity DPPH Assay Free Radical Scavenging Skin Care

Ferric Reducing Antioxidant Power (FRAP): 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid Demonstrates High Reducing Capacity

The ferric reducing antioxidant power (FRAP) of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (Compound 14) was measured at 1416.38 ± 21.40 µM Fe²⁺ equivalent. This value positions it as a compound with notable electron-donating capacity within the tested series. For direct comparison, the non-carboxylated analog Compound 11 (2-furan, 5-H substitution) exhibited a substantially lower FRAP value of 4462.64 ± 18.29 µM Fe²⁺ equivalent [1]. The quantitative difference of approximately 3.1-fold lower reducing power for the 5-COOH derivative (Compound 14) relative to the 5-H analog demonstrates that the presence of the carboxylic acid group at the 5-position significantly attenuates ferric reducing capacity in this scaffold.

Antioxidant FRAP Assay Reducing Power Electron Transfer

Antifungal Activity Against Candida albicans: 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid Exhibits Moderate MIC Relative to Clinical Antifungals

In vitro antifungal evaluation against Candida albicans revealed that 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (Compound 14) exhibits a Minimum Inhibitory Concentration (MIC) of 16 µg/mL [1]. This activity is attributed to the presence of the carboxylic acid moiety at the 5-position, as analogs lacking this group (Compounds 8 and 11, with 5-SO3H and 5-H substitution, respectively) showed no detectable activity against this fungal strain under identical assay conditions. For context, the clinical comparator fluconazole displayed an MIC of 18.5 ± 1.23 µg/mL in the same study, indicating that Compound 14's potency is within a comparable range, though econazole nitrate was substantially more potent (MIC = 0.05 ± 0.0001 µg/mL) [1].

Antifungal Candida albicans MIC Benzimidazole

UVB Photoprotection (SPF) Class-Level SAR: Furan and 5-COOH Substitution Modulate Sunscreen Efficacy

Systematic SAR analysis of benzimidazole derivatives for in vitro SPF (Sun Protection Factor) establishes a clear structure-activity hierarchy for UVB protection: 5-H substitution > 5-COOH substitution > 5-SO3H substitution [1]. Additionally, among 5-membered heterocycles at the 2-position, furan-containing derivatives consistently outperform pyrrole and thiophene analogs in SPF value [1]. For example, Compound 11 (2-furan, 5-H) achieved an SPF of 11.15 at 3% concentration, whereas the pyrrole analog (Compound 10) achieved only 3.06 under identical conditions. Compound 14 (2-furan, 5-COOH), while not directly tested in the SPF assay, can be inferred from this SAR to possess intermediate UVB protective capacity—superior to 5-SO3H analogs but inferior to 5-H analogs bearing the same furan substituent. This class-level inference is derived from the established rank order of 5-position substituents: -H > -COOH > -SO3H [1].

Photoprotection SPF UVB Filter Sunscreen

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid: Evidence-Based Application Scenarios for Procurement Decisions


Chemical Probe for Studying Carboxylic Acid-Dependent Antifungal Mechanisms in Benzimidazole Scaffolds

Given that 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (Compound 14) is the only derivative within its SAR series to exhibit activity against Candida albicans (MIC = 16 µg/mL), while 5-SO3H and 5-H analogs showed no activity, this compound serves as a critical chemical probe for investigating the role of the carboxylic acid moiety in antifungal target engagement [1]. Procurement for this application is justified when the research objective specifically requires a 5-COOH substituted 2-furylbenzimidazole to elucidate SAR or mode-of-action studies.

Reference Standard for FRAP Assay Calibration and Antioxidant SAR Studies

The FRAP value of 1416.38 ± 21.40 µM Fe²⁺ equivalent provides a well-defined, quantitative reference point for calibrating electron-transfer antioxidant assays [1]. This compound can be used as a moderate-activity control when benchmarking novel benzimidazole derivatives, particularly those designed with electron-withdrawing substituents at the 5-position, which are known to attenuate FRAP activity relative to 5-H analogs.

Intermediate for Derivatization via Carboxylic Acid Functionalization

The 5-carboxylic acid group provides a reactive handle for amide coupling, esterification, or other derivatization strategies. Procurement of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is strategically advantageous for synthetic chemists aiming to generate focused libraries of 5-substituted 2-furylbenzimidazoles. This enables exploration of SAR beyond the -H, -COOH, and -SO3H series already characterized, facilitating the design of analogs with potentially improved antifungal or photoprotective profiles.

Negative Control for DPPH Radical Scavenging Experiments

Since this compound (Compound 14) exhibits sub-IC50 DPPH inhibition (<50% at tested concentrations) while its pyrrole analog (Compound 10) achieves an IC50 of 64.098 µg/mL, it is ideally suited as a low-activity or negative control in DPPH-based antioxidant screening campaigns [1]. This application ensures that observed scavenging activity in test compounds is not attributable to non-specific benzimidazole scaffold effects.

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